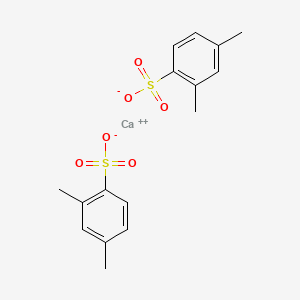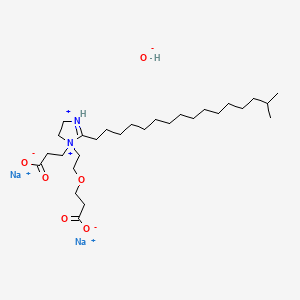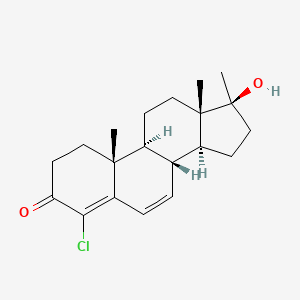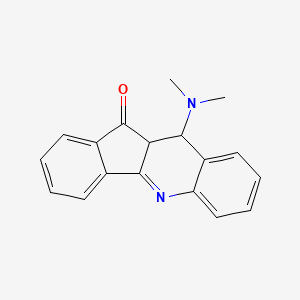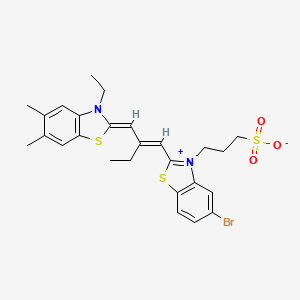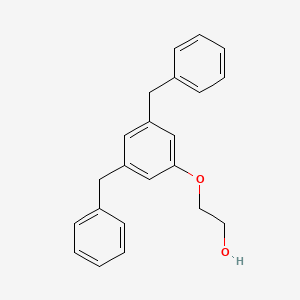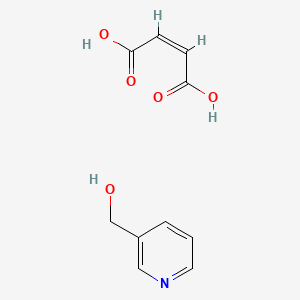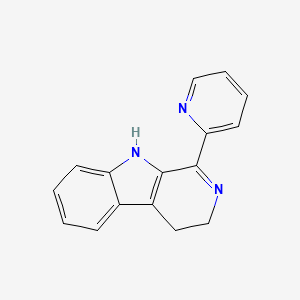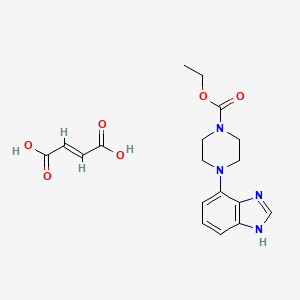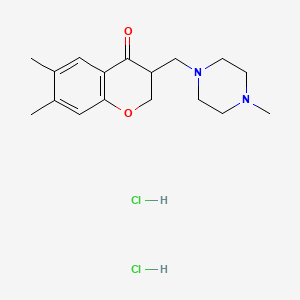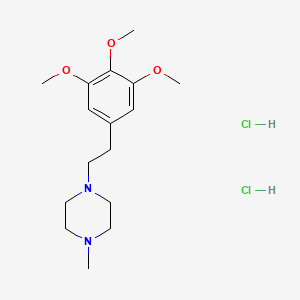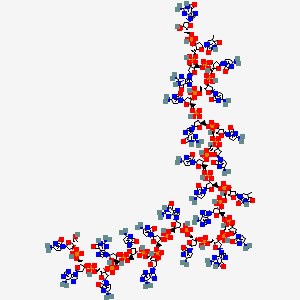
Rosomidnar
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosomidnar, also known as PNT100, is a 24-base, chemically unmodified DNA oligonucleotide sequence. It is complementary to the regulatory region upstream of the BCL-2 gene. This compound has shown potential in suppressing tumor cell proliferation and inducing cell death, making it a promising candidate for cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rosomidnar is synthesized as a single-stranded phosphodiester DNA oligodeoxynucleotide. The synthesis involves the sequential addition of nucleotides to form the desired 24-base sequence. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific reagents to ensure the correct sequence and structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated DNA synthesizers. These machines can produce high-purity oligonucleotides by coupling nucleotides in a specific order. The synthesized product is then purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Rosomidnar primarily undergoes hybridization reactions, where it binds to complementary DNA or RNA sequences. This binding can lead to various biological effects, including gene silencing and inhibition of protein synthesis.
Common Reagents and Conditions
The hybridization reactions typically occur under physiological conditions, with temperatures around 37°C and neutral pH. Common reagents used in these reactions include buffer solutions to maintain the appropriate pH and ionic strength.
Major Products Formed
The major products formed from these reactions are double-stranded DNA or RNA-DNA hybrids, which can interfere with the expression of target genes and proteins .
Wissenschaftliche Forschungsanwendungen
Rosomidnar has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: this compound has shown potential in treating cancers that overexpress the BCL-2 gene.
Gene Silencing: By binding to specific DNA or RNA sequences, this compound can effectively silence target genes. This property is useful in studying gene function and developing gene therapies.
Drug Development: This compound’s ability to inhibit specific genes and proteins makes it a promising candidate for developing targeted therapies for various diseases.
Wirkmechanismus
Rosomidnar exerts its effects by binding to the regulatory region upstream of the BCL-2 gene. This binding inhibits the expression of the BCL-2 protein, which is involved in regulating cell death (apoptosis). By downregulating BCL-2 expression, this compound induces apoptosis in cancer cells, leading to their death. This mechanism makes it a potent anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
Rosomidnar is unique in its specific targeting of the BCL-2 gene. Similar compounds include other antisense oligonucleotides and small interfering RNAs (siRNAs) that target different genes involved in cancer and other diseases. Some of these similar compounds are:
Genasense (Oblimersen): An antisense oligonucleotide that targets the BCL-2 gene, similar to this compound.
Vitravene (Fomivirsen): An antisense oligonucleotide used to treat cytomegalovirus retinitis in AIDS patients.
Kynamro (Mipomersen): An antisense oligonucleotide used to treat homozygous familial hypercholesterolemia
This compound stands out due to its specific sequence and mechanism of action, making it a valuable tool in cancer research and therapy.
Eigenschaften
CAS-Nummer |
871597-03-4 |
|---|---|
Molekularformel |
C227H291N88O141P23 |
Molekulargewicht |
7221 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C227H291N88O141P23/c1-91-53-305(226(339)290-199(91)318)168-43-107(447-457(341,342)387-56-118-93(317)29-154(411-118)310-85-259-181-193(310)278-207(244)284-201(181)320)131(424-168)69-402-479(385,386)456-116-52-177(315-90-264-186-198(315)283-212(249)289-206(186)325)433-140(116)78-409-467(361,362)443-101-37-162(299-23-10-148(235)272-220(299)333)416-123(101)61-393-461(349,350)437-97-33-158(295-19-6-144(231)268-216(295)329)414-121(97)59-391-463(353,354)439-99-35-160(297-21-8-146(233)270-218(297)331)420-127(99)65-397-474(375,376)452-112-48-173(311-86-260-182-194(311)279-208(245)285-202(182)321)429-136(112)74-405-466(359,360)442-100-36-161(298-22-9-147(234)271-219(298)332)415-122(100)60-392-460(347,348)436-96-32-157(294-18-5-143(230)267-215(294)328)412-119(96)57-389-459(345,346)435-95-31-156(293-17-4-142(229)266-214(293)327)413-120(95)58-390-462(351,352)438-98-34-159(296-20-7-145(232)269-217(296)330)417-124(98)62-394-471(369,370)448-108-44-169(306-54-92(2)200(319)291-227(306)340)425-132(108)70-401-478(383,384)451-111-47-172(309-84-258-180-189(243)252-81-255-192(180)309)428-135(111)73-404-465(357,358)441-103-39-164(301-25-12-150(237)274-222(301)335)422-129(103)67-399-476(379,380)454-114-50-175(313-88-262-184-196(313)281-210(247)287-204(184)323)432-139(114)77-408-470(367,368)446-106-42-167(304-28-15-153(240)277-225(304)338)423-130(106)68-400-477(381,382)455-115-51-176(314-89-263-185-197(314)282-211(248)288-205(185)324)431-138(115)76-407-469(365,366)445-105-41-166(303-27-14-152(239)276-224(303)337)419-126(105)64-396-473(373,374)450-110-46-171(308-83-257-179-188(242)251-80-254-191(179)308)427-134(110)72-403-464(355,356)440-102-38-163(300-24-11-149(236)273-221(300)334)421-128(102)66-398-475(377,378)453-113-49-174(312-87-261-183-195(312)280-209(246)286-203(183)322)430-137(113)75-406-468(363,364)444-104-40-165(302-26-13-151(238)275-223(302)336)418-125(104)63-395-472(371,372)449-109-45-170(307-82-256-178-187(241)250-79-253-190(178)307)426-133(109)71-388-458(343,344)434-94-30-155(410-117(94)55-316)292-16-3-141(228)265-213(292)326/h3-28,53-54,79-90,93-140,154-177,316-317H,29-52,55-78H2,1-2H3,(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,353,354)(H,355,356)(H,357,358)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,371,372)(H,373,374)(H,375,376)(H,377,378)(H,379,380)(H,381,382)(H,383,384)(H,385,386)(H2,228,265,326)(H2,229,266,327)(H2,230,267,328)(H2,231,268,329)(H2,232,269,330)(H2,233,270,331)(H2,234,271,332)(H2,235,272,333)(H2,236,273,334)(H2,237,274,335)(H2,238,275,336)(H2,239,276,337)(H2,240,277,338)(H2,241,250,253)(H2,242,251,254)(H2,243,252,255)(H,290,318,339)(H,291,319,340)(H3,244,278,284,320)(H3,245,279,285,321)(H3,246,280,286,322)(H3,247,281,287,323)(H3,248,282,288,324)(H3,249,283,289,325)/t93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,154+,155+,156+,157+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+/m0/s1 |
InChI-Schlüssel |
YLXBBCDOUAHKIB-LJKCMNKDSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O[C@H]6C[C@@H](O[C@@H]6COP(=O)(O)O[C@H]7C[C@@H](O[C@@H]7COP(=O)(O)O[C@H]8C[C@@H](O[C@@H]8COP(=O)(O)O[C@H]9C[C@@H](O[C@@H]9COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1CO)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


